1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene 1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
Brand Name: Vulcanchem
CAS No.: 154884-64-7
VCID: VC16854780
InChI: InChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2
SMILES:
Molecular Formula: C15H11BrO
Molecular Weight: 287.15 g/mol

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene

CAS No.: 154884-64-7

Cat. No.: VC16854780

Molecular Formula: C15H11BrO

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene - 154884-64-7

Specification

CAS No. 154884-64-7
Molecular Formula C15H11BrO
Molecular Weight 287.15 g/mol
IUPAC Name 1-bromo-4-(3-phenylprop-2-ynoxy)benzene
Standard InChI InChI=1S/C15H11BrO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,12H2
Standard InChI Key LQNPZWJZGMCNJX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C#CCOC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

The molecular formula of 1-bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is C₁₅H₁₁BrO, with a molecular weight of 287.16 g/mol. The structure consists of a bromine-substituted benzene ring linked via an ether bond to a propargyl group bearing a phenyl substituent (Fig. 1). The propargyl moiety introduces a rigid, linear geometry due to the sp-hybridized carbon atoms in the triple bond, while the bromine atom enhances electrophilic reactivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₁BrO
Molecular Weight287.16 g/mol
Exact Mass286.000 Da
Topological Polar Surface Area9.23 Ų
LogP (Octanol-Water)Estimated 3.2–3.8

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, insights can be extrapolated from related bromoaromatics and propargyl ethers:

  • IR Spectroscopy: A strong absorption band near 2100 cm⁻¹ would indicate the presence of the alkyne (C≡C) stretch . Aromatic C-Br stretches typically appear near 550–650 cm⁻¹ .

  • ¹H NMR: The propargyl CH₂ group would resonate as a singlet near δ 4.7–5.0 ppm, while aromatic protons ortho to the bromine atom would appear as doublets near δ 7.3–7.6 ppm .

  • ¹³C NMR: The sp-hybridized carbons of the alkyne would appear near δ 75–85 ppm, with the quaternary carbon adjacent to bromine at δ 125–130 ppm .

Synthesis and Reactivity

Synthetic Routes

The compound can plausibly be synthesized via a Williamson etherification between 4-bromophenol and 3-phenylprop-2-yn-1-yl bromide under basic conditions. A representative protocol, adapted from similar propargyl ether syntheses , involves:

  • Dissolving 4-bromophenol in a polar aprotic solvent (e.g., DMF) with potassium carbonate.

  • Adding 3-phenylprop-2-yn-1-yl bromide dropwise at 0°C.

  • Stirring the mixture at 50–60°C for 12–24 hours.

  • Isolating the product via column chromatography (hexane/ethyl acetate).

Key Considerations:

  • The use of phase-transfer catalysts like tetrabutylammonium iodide may enhance reaction efficiency .

  • Propargyl bromides are moisture-sensitive; reactions should be conducted under inert atmospheres.

Reactivity Profile

The compound’s dual functionality (bromine and alkyne) enables diverse transformations:

  • Sonogashira Coupling: The alkyne can react with aryl halides to form extended conjugated systems.

  • Nucleophilic Aromatic Substitution: The electron-deficient bromine atom facilitates displacement by nucleophiles (e.g., amines, alkoxides) .

  • Cycloadditions: The alkyne may participate in [2+2] or Huisgen cycloadditions under catalytic conditions.

Applications in Organic Chemistry

Building Block for Heterocycles

The propargyl ether moiety serves as a precursor to benzofurans and indoles via cyclization reactions. For example, gold-catalyzed hydroarylation could yield substituted benzofuran derivatives .

Polymer Science

Incorporating this monomer into polymers via step-growth polymerization could produce materials with enhanced thermal stability due to the rigid alkyne backbone .

Pharmaceutical Intermediates

Brominated aromatics are prevalent in drug discovery (e.g., kinase inhibitors). The alkyne group offers a handle for bioorthogonal modifications, such as click chemistry with azide-containing biomolecules .

HazardPrecautionary Measure
Skin ContactWear nitrile gloves
InhalationUse fume hood
DisposalIncinerate at >1000°C

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